![molecular formula C14H15ClN4O2S B2953243 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1448028-67-8](/img/structure/B2953243.png)
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
is a chemical compound with the molecular formula C14H15ClN4O2S
. It is a liver-targeted, orally available prodrug .
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a chloropyridinyl group, a piperidinyl group, and a thiadiazolyl group. These groups contribute to the compound’s overall properties and reactivity.
Scientific Research Applications
Agricultural Pest Control
This compound has shown potential in the field of agriculture as a part of novel larvicidal agents. Derivatives containing the 3-chloropyridin-2-yl moiety have been synthesized and tested against agricultural pests like Helicoverpa armigera and Plutella xylostella . These pests are known for causing significant damage to crops, and the compound’s efficacy in controlling their larvae could lead to the development of new pesticides that help mitigate crop losses.
Anti-Fibrotic Therapies
In medical research, derivatives of this compound have been explored for their anti-fibrotic activities. Studies have evaluated their effectiveness against immortalized rat hepatic stellate cells (HSC-T6), with some derivatives showing better activity than existing anti-fibrotic drugs like Pirfenidone . This suggests a potential application in treating fibrotic diseases, which involve the excessive formation of connective tissue and can lead to organ dysfunction.
Pharmaceutical Development
The piperidine moiety of the compound is of particular interest in pharmaceuticals. Piperidine derivatives are present in many classes of drugs and play a significant role in drug design due to their wide range of pharmacological activities . Research into piperidine derivatives continues to be a rich field for discovering and evaluating potential new drugs.
Biotechnological Research
In biotechnology, the compound’s derivatives could be used in the development of novel drugs targeting specific proteins or pathways. For instance, a liver-targeted prodrug derived from this class of compounds has been shown to inhibit PCSK9 protein synthesis, which is involved in lipid regulation . This highlights the compound’s relevance in designing small molecules for complex biological targets.
Chemical Synthesis and Design
The compound is also valuable in the field of chemical synthesis. Its structure allows for the creation of diverse libraries of heterocyclic compounds with potential biological activities. The design and synthesis of such compounds are crucial in medicinal chemistry and chemical biology, where they can be used as building blocks for more complex molecules .
Mechanism of Action
properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c1-9-12(22-18-17-9)14(20)19-7-4-10(5-8-19)21-13-11(15)3-2-6-16-13/h2-3,6,10H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXQIBQYYQTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.